Cholesteryl palmitate
Description
Cholesteryl Palmitate as a Cholesteryl Ester in Mammalian Physiology
This compound is a prominent cholesteryl ester found in mammalian physiology. nih.govchemicalbook.com It is formed through the formal condensation of a cholesterol molecule with palmitic acid. nih.govchemicalbook.com As a type of cholesteryl ester, it is a key component of lipid metabolism and is found in various tissues and lipoproteins, such as low-density lipoprotein (LDL). ontosight.ai Cholesteryl esters, including this compound, are less polar than free cholesterol, which makes them more suitable for storage within lipid droplets inside cells. ontosight.ai This esterification of cholesterol is a critical process for the transport and storage of cholesterol throughout the body. ontosight.aifrontiersin.org
Foundational Role in Lipid Metabolism and Cellular Function
This compound plays a fundamental role in lipid metabolism and cellular function. It is a major form in which cholesterol is stored within cells and transported in the bloodstream. ontosight.aifrontiersin.org The balance between free cholesterol and its esterified forms, like this compound, is vital for maintaining normal cellular operations and preventing the harmful buildup of excess cholesterol. ontosight.ai This compound is an integral part of cellular membranes and is involved in the complex pathways of lipid synthesis and distribution. ontosight.aid-nb.info
Historical Context of Cholesteryl Ester Research (e.g., Crystallization Studies)
The study of cholesteryl esters, including this compound, has a significant history in biochemical research. Early research focused on understanding the physical properties of these molecules, such as their behavior in different phases. For instance, crystallization studies have been conducted to observe the thermotropic transitions of this compound. mriquestions.com These studies revealed that at body temperature (37°C), anhydrous this compound exists in a crystalline phase, which results in broader proton NMR spectral lines compared to its isotropic fluid phase at higher temperatures. mriquestions.com Such research has been crucial in understanding how these lipids behave in biological environments.
Structure
2D Structure
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h24,33-34,36-40H,7-23,25-32H2,1-6H3/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJQPKLGPMQWBU-JADYGXMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H76O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40889356 | |
| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate | |
| Source | EPA DSSTox | |
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Molecular Weight |
625.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | CE(16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000885 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
601-34-3 | |
| Record name | Cholesteryl palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=601-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cholesteryl palmitate | |
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| Record name | Cholesteryl palmitate | |
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| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate | |
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| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-5-ene-3-beta-yl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.093 | |
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| Record name | CHOLESTERYL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR4D53AD57 | |
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| Record name | CE(16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000885 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
75 - 77 °C | |
| Record name | CE(16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000885 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Ii. Biosynthesis and Enzymatic Regulation of Cholesteryl Palmitate
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Pathways
The ACAT enzymes catalyze the intracellular esterification of cholesterol, converting it into a more hydrophobic form for storage in lipid droplets or for assembly into lipoproteins. ijbs.com This reaction involves the transfer of a fatty acyl group from an acyl-coenzyme A (acyl-CoA) molecule to the hydroxyl group of cholesterol. Palmitoyl-CoA is a common substrate, leading to the formation of cholesteryl palmitate.
Two isoforms of ACAT, namely ACAT1 and ACAT2, have been identified in mammals. physiology.org Both are integral membrane proteins located in the endoplasmic reticulum and are responsible for intracellular cholesterol esterification. ahajournals.orgnih.gov While both enzymes can produce this compound, they exhibit differences in their substrate preferences and have distinct physiological roles. nih.govresearchgate.net ACAT1 is considered to play a more general role in cellular cholesterol homeostasis by generating cholesteryl esters for intracellular storage. nih.govnih.gov In contrast, ACAT2 is more specialized, with its primary function linked to the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins. nih.govmolbiolcell.org Studies have shown that ACAT2 preferentially utilizes oleoyl-CoA and palmitoyl-CoA as substrates, making it a key enzyme in the synthesis of cholesteryl oleate (B1233923) and this compound for secretion in lipoproteins. researchgate.netnih.gov
A defining characteristic of the ACAT isoforms is their distinct tissue distribution, which underpins their specialized functions. ahajournals.orgahajournals.org ACAT1 is ubiquitously expressed in a wide range of tissues, including macrophages, steroidogenic tissues, and sebaceous glands. physiology.org Conversely, the expression of ACAT2 is largely restricted to the liver and the small intestine, the primary sites of lipoprotein production. molbiolcell.orgahajournals.orgnih.gov
In the liver, ACAT2 is predominantly found in hepatocytes, the main parenchymal cells, while ACAT1 is localized to Kupffer cells, the resident macrophages of the liver. ahajournals.orgnih.gov Similarly, in the intestine, ACAT2 is highly expressed in the absorptive enterocytes, particularly in the apical region where chylomicron assembly occurs. nih.govmolbiolcell.org This specific localization of ACAT2 in hepatocytes and enterocytes highlights its crucial role in packaging cholesteryl esters, including this compound, into nascent very-low-density lipoprotein (VLDL) and chylomicron particles, respectively. nih.govmolbiolcell.org
Table 1: Tissue and Cellular Distribution of ACAT Isoforms
| Isoform | Primary Tissues | Cellular Localization in Liver | Cellular Localization in Intestine |
|---|---|---|---|
| ACAT1 | Ubiquitous (e.g., macrophages, adrenal glands, kidneys) physiology.orgnih.gov | Kupffer cells ahajournals.orgnih.gov | Diffuse in mucosal cells, strong signal in goblet cells, Paneth cells, and villus macrophages nih.gov |
| ACAT2 | Liver, Small Intestine ahajournals.orgnih.gov | Hepatocytes (endoplasmic reticulum) nih.govnih.gov | Apical region of mucosal cells (enterocytes) nih.govmolbiolcell.org |
The primary function of hepatic ACAT2 is to supply cholesteryl esters for the assembly and secretion of VLDL. ahajournals.org When the influx of free cholesterol into the liver exceeds the cell's immediate needs, ACAT2 esterifies it with fatty acyl-CoAs, such as palmitoyl-CoA, to form cholesteryl esters. ahajournals.org These newly synthesized cholesteryl esters, including this compound, are then incorporated into the core of nascent VLDL particles. nih.govresearchgate.net This process is essential for the secretion of cholesterol from the liver into the bloodstream for delivery to peripheral tissues. Studies in mouse models have demonstrated that the absence of ACAT2 leads to a significant reduction in the cholesteryl ester content of secreted VLDL particles. nih.gov
The activity of ACAT enzymes is subject to regulation at multiple levels to ensure proper cholesterol balance. A primary regulatory mechanism is substrate availability, specifically the levels of free cholesterol. nih.gov An excess of intracellular free cholesterol allosterically activates ACAT, leading to increased esterification and the formation of cholesteryl esters like this compound. physiology.org Conversely, when cellular free cholesterol levels are low, ACAT activity is reduced. nih.gov
Furthermore, the expression of the ACAT1 gene can be upregulated by high cholesterol levels. physiology.org The activity of ACAT can also be influenced by the removal of its product, cholesteryl esters. In the liver and intestine, the microsomal triglyceride transfer protein (MTP) facilitates the transfer of newly synthesized cholesteryl esters from the endoplasmic reticulum membrane into nascent apoB-containing lipoproteins, thereby relieving product inhibition of ACAT. nih.gov
Lecithin:Cholesterol Acyltransferase (LCAT) Contributions
While ACATs are responsible for intracellular cholesterol esterification, LCAT plays a critical role in the esterification of cholesterol in the plasma, primarily within high-density lipoprotein (HDL) particles. biovendor.comnih.gov
Table 2: Key Enzymes in this compound Biosynthesis
| Enzyme | Location | Substrates | Primary Function |
|---|---|---|---|
| ACAT1 | Intracellular (Endoplasmic Reticulum) nih.gov | Cholesterol, Acyl-CoA nih.gov | General cellular cholesterol homeostasis, storage nih.govnih.gov |
| ACAT2 | Intracellular (Endoplasmic Reticulum of Liver and Intestine) nih.gov | Cholesterol, Acyl-CoA (prefers oleoyl- and palmitoyl-CoA) researchgate.netnih.gov | Esterification of cholesterol for secretion in apoB-containing lipoproteins (VLDL, chylomicrons) molbiolcell.orgahajournals.org |
| LCAT | Plasma (associated with HDL) biovendor.come-enm.org | Cholesterol, Phosphatidylcholine biovendor.com | Esterification of cholesterol in plasma, HDL maturation, reverse cholesterol transport nih.gove-enm.org |
De Novo Synthesis of Palmitate and Cholesterol Precursors
The biosynthesis of the two fundamental components of this compound—cholesterol and palmitate—originates from a common precursor molecule: acetyl-CoA. This central metabolite links carbohydrate, fat, and protein metabolism to the synthesis of these essential lipids.
Acetyl-CoA Metabolism in Lipid Synthesis
Acetyl-CoA is a key intermediate in cellular metabolism, primarily generated within the mitochondria from the breakdown of glucose (via glycolysis and pyruvate (B1213749) dehydrogenase), fatty acids (via β-oxidation), and certain amino acids. wikipedia.orgrsc.org For de novo fatty acid synthesis, which occurs in the cytoplasm, mitochondrial acetyl-CoA must be transported to the cytoplasm. This is achieved through the citrate (B86180) shuttle, where acetyl-CoA condenses with oxaloacetate to form citrate, which is then transported across the mitochondrial membrane. droracle.ai In the cytoplasm, ATP-citrate lyase cleaves citrate back into acetyl-CoA and oxaloacetate, making acetyl-CoA available for lipid synthesis. droracle.ai
This cytosolic acetyl-CoA serves as the primary building block for the synthesis of palmitate, a 16-carbon saturated fatty acid. pharmaguideline.com The process, known as de novo fatty acid synthesis, involves a series of enzymatic reactions catalyzed by the fatty acid synthase complex. mhmedical.com Acetyl-CoA is first carboxylated to form malonyl-CoA, the rate-limiting step in fatty acid synthesis. mhmedical.com Subsequently, through a repeating cycle of condensation, reduction, dehydration, and another reduction, two-carbon units from malonyl-CoA are sequentially added to the growing fatty acid chain, ultimately forming palmitate. mhmedical.com
Similarly, acetyl-CoA is the precursor for cholesterol biosynthesis. wikipedia.org Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, which then reacts with another acetyl-CoA molecule to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). droracle.ai This series of reactions also takes place in the cytoplasm and sets the stage for the rate-limiting step of cholesterol synthesis.
Rate-Limiting Enzymes in Cholesterol Synthesis
The biosynthesis of cholesterol is a complex, multi-step process that is tightly regulated. The primary control point is the conversion of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase. nih.govwikipedia.orgyoutube.com This step is irreversible and commits the acetyl-CoA-derived carbons to the cholesterol synthesis pathway. wikilectures.eu
The activity of HMG-CoA reductase is subject to several layers of regulation. High levels of cholesterol and its derivatives act as feedback inhibitors, suppressing the enzyme's activity. researchgate.net Hormonal regulation also plays a role, with insulin (B600854) promoting the dephosphorylation and activation of HMG-CoA reductase, while glucagon (B607659) leads to its phosphorylation and inactivation. researchgate.net Furthermore, the expression of the HMG-CoA reductase gene is controlled by the transcription factor SREBP-2 (sterol regulatory element-binding protein-2). wikilectures.eu When cellular sterol levels are low, SREBP-2 is activated and increases the transcription of the HMG-CoA reductase gene, leading to increased cholesterol synthesis. wikilectures.eu
Another enzyme that plays a regulatory role in cholesterol biosynthesis is squalene (B77637) monooxygenase, which is considered a second rate-limiting enzyme in the pathway. pnas.org
Cholesteryl Ester Hydrolysis and Mobilization
The breakdown of cholesteryl esters, such as this compound, is a critical process for releasing free cholesterol and fatty acids for various cellular functions. This hydrolysis is carried out by a class of enzymes known as cholesteryl esterases.
Cholesteryl Esterase Activity and Free Cholesterol Generation
The hydrolysis of cholesteryl esters stored in lipid droplets within cells is primarily mediated by neutral cholesteryl ester hydrolase (nCEH), an activity largely attributed to hormone-sensitive lipase (B570770) (HSL). nih.govahajournals.org HSL is capable of hydrolyzing triacylglycerols, diacylglycerols, monoacylglycerols, and cholesteryl esters. nih.gov The free cholesterol generated from this hydrolysis can then be utilized by the cell for membrane synthesis, steroid hormone production, or can be effluxed from the cell as part of the reverse cholesterol transport process. wikipedia.orgresearchgate.net The continual breakdown and re-esterification of cholesteryl esters is a dynamic process referred to as the cholesteryl ester cycle. semanticscholar.org While some free cholesterol can be generated in the plasma from lipoprotein-associated cholesteryl esters, the majority of this process occurs intracellularly following tissue uptake of lipoproteins. nih.gov The hydrolysis of cholesteryl esters within the liver is an essential step for the elimination of cholesterol from the body, either directly into bile or after conversion to bile acids. ahajournals.orgahajournals.org
Acid Lipase and Cholesteryl Ester Accumulation
Within the acidic environment of the lysosome, the hydrolysis of cholesteryl esters and triglycerides is catalyzed by lysosomal acid lipase (LAL), also known as lipase A. frontiersin.orgnih.govwikipedia.org This enzyme is crucial for the breakdown of lipids derived from the uptake of lipoproteins, such as low-density lipoprotein (LDL), via endocytosis. frontiersin.orgwikipedia.org The free cholesterol released by LAL can then be transported out of the lysosome to be used by the cell.
A deficiency in LAL activity, caused by mutations in the LIPA gene, leads to the massive accumulation of cholesteryl esters and triglycerides within the lysosomes of various tissues, particularly the liver, spleen, and macrophages. nih.govmsdmanuals.com This accumulation results in rare genetic disorders known as Wolman disease (the severe infantile-onset form) and cholesteryl ester storage disease (CESD) (the later-onset form). msdmanuals.com The impaired hydrolysis of cholesteryl esters in LAL deficiency underscores the critical role of this enzyme in preventing the pathological accumulation of these lipids. frontiersin.org In the context of atherosclerosis, impaired LAL activity within macrophages can contribute to the formation of foam cells due to the buildup of cholesteryl esters. frontiersin.orgnih.gov
Table 2: Enzymes Involved in this compound Metabolism
| Enzyme | Location | Function | Substrate(s) | Product(s) |
|---|---|---|---|---|
| ACAT | Endoplasmic Reticulum | Esterification of cholesterol | Cholesterol, Acyl-CoA (e.g., Palmitoyl-CoA) | Cholesteryl Ester (e.g., this compound) |
| LCAT | Plasma (HDL-associated) | Esterification of cholesterol | Cholesterol, Phosphatidylcholine | Cholesteryl Ester |
| HMG-CoA Reductase | Cytoplasm | Rate-limiting step in cholesterol synthesis | HMG-CoA | Mevalonate |
| Hormone-Sensitive Lipase (HSL) | Cytoplasm (acts on lipid droplets) | Hydrolysis of cholesteryl esters | Cholesteryl Ester | Free Cholesterol, Fatty Acid |
| Lysosomal Acid Lipase (LAL) | Lysosome | Hydrolysis of cholesteryl esters | Cholesteryl Ester | Free Cholesterol, Fatty Acid |
Iii. Intracellular Dynamics and Trafficking of Cholesteryl Palmitate
Storage in Lipid Droplets
Within the cellular environment, excess lipids are sequestered into specialized organelles known as lipid droplets (LDs) to prevent lipotoxicity and to serve as a reservoir for metabolic processes. creative-proteomics.comijbs.com These dynamic structures consist of a hydrophobic core of neutral lipids, primarily triacylglycerols (TAGs) and cholesteryl esters (CEs), surrounded by a phospholipid monolayer embedded with a unique proteome. nih.govgerli.comresearchgate.net Cholesteryl palmitate, as a major species of CE, is a key occupant of this neutral lipid core, particularly in specific cell types like macrophages and steroidogenic cells. creative-proteomics.complos.org
Lipid droplets are the primary site for the intracellular storage of cholesteryl esters, including this compound. creative-proteomics.com These esters are significantly more hydrophobic than free cholesterol, a property that drives their partitioning into the oily, anhydrous core of the LD, away from aqueous cellular compartments and membranes. creative-proteomics.com The composition of the LD core can vary, with some droplets being enriched in TAGs and others in CEs. plos.org This composition is not arbitrary and depends on the cell type and its metabolic function. For example, steroidogenic cells in the adrenal glands and granulosa cells accumulate CE-enriched LDs as a ready substrate for hormone synthesis, while adipocytes primarily store TAGs for energy. plos.orgnih.gov
The physical state of the lipids within the core is also an area of active research. The ratio of different neutral lipids, such as this compound to triolein, can influence the internal structure of the droplet. rupress.org Under certain conditions, such as high concentrations of CEs, the core can undergo a phase transition from an amorphous, liquid state to a more ordered liquid-crystalline phase. acs.orgmdpi.com This transformation can alter the physical properties of the LD and influence the recruitment of specific proteins to its surface. rupress.orgmdpi.com
The formation of lipid droplets, including those rich in this compound, is a highly regulated process that originates at the endoplasmic reticulum (ER). nih.govnih.gov The biogenesis pathway involves several key steps:
Synthesis of Neutral Lipids: The process begins with the synthesis of neutral lipids within the ER membrane. creative-proteomics.com The enzyme acyl-CoA:cholesterol acyltransferase (ACAT, also known as SOAT) catalyzes the esterification of cholesterol with a fatty acyl-CoA, such as palmitoyl-CoA, to form this compound. creative-proteomics.comnih.gov This reaction is a critical control point; when intracellular levels of free cholesterol rise, ACAT activity increases to convert it into its inert, storable ester form. nih.gov
Nucleation and Lens Formation: The newly synthesized, highly hydrophobic this compound and other neutral lipids accumulate between the two leaflets of the ER membrane. nih.gov This accumulation leads to the formation of a small, lens-like structure within the membrane bilayer. nih.gov
Growth and Budding: As more neutral lipids are synthesized and incorporated, the lens grows. Proteins such as seipin and perilipins are involved in regulating the size and budding of the nascent droplet from the ER membrane into the cytoplasm. acs.org The resulting immature LD is enclosed by a phospholipid monolayer derived from the cytosolic leaflet of the ER. gerli.com
Maturation of these droplets involves further growth through local lipid synthesis or fusion with other LDs. The lipid composition, particularly the ratio of CEs to TAGs, is a key factor in the maturation process and can lead to the formation of distinct LD populations within a single cell. rupress.org For instance, studies have shown that CE-rich LDs and TAG-rich LDs can exist as separate and distinct organelles. nih.gov The maturation into CE-enriched droplets is often associated with specialized cellular functions, such as serving as a cholesterol reservoir for steroidogenesis or, in pathological conditions like atherosclerosis, contributing to foam cell formation. creative-proteomics.com
The surface of lipid droplets is decorated with a diverse array of proteins that dictate their function, dynamics, and interactions with other organelles. nih.gov The protein composition, or proteome, of a lipid droplet is not static and is significantly influenced by the composition of its neutral lipid core. rupress.org Proteomic studies comparing CE-enriched LDs with TAG-enriched LDs in the same cell type have revealed that a specific set of proteins is preferentially recruited to each type of droplet. plos.orgnih.gov
In steroidogenic granulosa cells, for example, 61 proteins were found to be elevated in CE-enriched LDs compared to TAG-enriched LDs. nih.gov These proteins have a wide range of functions, from structural roles to enzymatic activity and vesicular transport. plos.org The selective recruitment of these proteins suggests that CE-enriched LDs are not merely passive storage sites but are tailored for specific metabolic roles, such as cholesterol trafficking and steroid hormone production. plos.orgresearchgate.net For example, the enrichment of enzymes like 3β-hydroxysteroid dehydrogenase and proteins involved in transport (e.g., Rab-GTPases, scavenger receptor class B member 1) on CE-LDs underscores their active role in cellular lipid metabolism. nih.govresearchgate.netbiorxiv.org
Below is a table summarizing some of the proteins found to be significantly elevated on the surface of cholesteryl ester-enriched lipid droplets based on proteomic analysis in rat granulosa cells.
| Protein Name | Abbreviation | Fold Elevation in CE-LDs | Putative Function |
| ADP/ATP translocase | Slc25a5 | 7.46 | ATP/ADP transport |
| Non-muscle caldesmon | Cald1 | 7.46 | Cytoskeletal regulation |
| Myristoylated alanine-rich C-kinase substrate | Marcks | 6.96 | Signal transduction, membrane-cytoskeleton interaction |
| Scavenger receptor class B member 1 | Scarb1 | 6.28 | Cholesterol transport |
| 40S ribosomal protein S13 | Rps13 | 6.28 | Protein synthesis |
| 3β-hydroxysteroid dehydrogenase/isomerase type 1 | Hsd3b1 | 6.06 | Steroid biosynthesis |
| Lactadherin | Mfge8 | 5.86 | Cell adhesion, phagocytosis |
| Ribosomal protein S27a | Rps27a | 5.66 | Protein synthesis |
| Hepatoma-derived growth factor | Hdgf | 5.66 | Growth factor, DNA binding |
| Complement component 1Q subcomponent-binding protein | C1qbp | 5.66 | Complement pathway, mitochondrial protein |
| Voltage-dependent anion channel 2 | Vdac2 | 4.92 | Mitochondrial outer membrane channel |
Data sourced from proteomic analysis of primary rat granulosa cells. nih.gov
Lipid droplets are highly dynamic organelles, constantly undergoing cycles of growth (lipogenesis) and shrinkage (lipolysis) that are tightly coupled to the cell's metabolic state. nih.govresearchgate.net The regulation of these dynamics for CE-enriched LDs is critical for maintaining cholesterol homeostasis.
The mobilization of stored this compound is catalyzed by lipases, such as neutral cholesterol ester hydrolase (nCEH), which hydrolyze the ester bond to release free cholesterol and a fatty acid. creative-proteomics.com This process is essential for providing free cholesterol for various cellular needs, including membrane synthesis and the production of steroid hormones. creative-proteomics.com The activity of these lipolytic enzymes is tightly regulated. For instance, protein kinase A (PKA) can phosphorylate surface proteins like perilipins, which in turn modulates the access and activity of lipases on the droplet surface. acs.org
The function of LDs extends beyond simple storage. They act as crucial metabolic hubs that buffer cells against the toxic effects of excess free fatty acids and free cholesterol. creative-proteomics.comijbs.com By sequestering these molecules as neutral esters, LDs prevent their accumulation in membranes where they could cause disruption and trigger stress pathways. creative-proteomics.com Furthermore, LDs engage in dynamic interactions with other organelles, such as mitochondria and the ER, through membrane contact sites. nih.gov These contacts facilitate the efficient transfer of lipids for processes like beta-oxidation in mitochondria or for re-esterification in the ER, highlighting the central role of LDs in coordinating cellular lipid metabolism. nih.govahajournals.org
Inter-organelle this compound Flux
The movement of this compound and its precursors between organelles is fundamental to its synthesis, storage, and utilization. This flux is not random but is orchestrated through a combination of vesicular and non-vesicular transport mechanisms, often occurring at specialized regions of close apposition between organelles known as membrane contact sites (MCSs). frontiersin.orgnih.gov The endoplasmic reticulum and the Golgi apparatus are central players in this trafficking network. jci.org
The journey of the components of this compound—cholesterol and palmitic acid—is intricately linked to the functions of the endoplasmic reticulum and the Golgi apparatus.
Endoplasmic Reticulum (ER): The ER is the primary site of synthesis for most cellular lipids, including the final step in the formation of this compound. nih.govnih.gov The key enzyme, ACAT1, is an integral ER membrane protein. nih.gov When cellular levels of free cholesterol in the ER membrane exceed a certain threshold, ACAT1 is activated, converting the cholesterol into cholesteryl esters for storage in budding lipid droplets. nih.gov The ER's role is therefore paramount, acting as both the sensor of cholesterol levels and the manufacturing hub for cholesteryl esters. mdpi.com Palmitate, a common saturated fatty acid, can induce ER stress if it accumulates, further highlighting the importance of its efficient incorporation into neutral lipids like this compound or TAGs to maintain ER homeostasis. nih.govbinasss.sa.crportlandpress.com Nascent LDs form directly from the ER, establishing a direct flux of newly synthesized this compound from the ER to these storage organelles. researchgate.net
Golgi Apparatus: The Golgi apparatus is a central sorting and processing station in the secretory pathway. wikipedia.org While the bulk synthesis of this compound occurs in the ER, the Golgi is involved in processing and trafficking its constituent parts. There is a well-established concentration gradient of cholesterol, increasing from the ER to the Golgi and reaching its highest levels in the plasma membrane. jci.orgjci.org This gradient is maintained by transport mechanisms, including non-vesicular transport at ER-Golgi membrane contact sites mediated by lipid transfer proteins (LTPs). nih.govnih.gov These LTPs can move lipids like cholesterol against a concentration gradient, a process often coupled to other reactions to ensure unidirectional flow. nih.gov
Cholesterol Trafficking to Mitochondria: Mechanisms and Pathways
While mitochondria are not primary sites of cholesterol synthesis, they require cholesterol for essential functions, including membrane biogenesis and the synthesis of steroids and oxysterols. researchgate.net The transport of cholesterol to mitochondria is a multifaceted process involving multiple pathways and drawing from various subcellular pools. researchgate.net
In steroidogenic cells, the steroidogenic acute regulatory protein (StAR) is a key player, facilitating the delivery of cholesterol to the inner mitochondrial membrane where it is converted to pregnenolone. researchgate.net In non-steroidogenic cells, a family of proteins containing a StAR-related lipid transfer (START) domain are crucial for delivering cholesterol to mitochondrial membranes. researchgate.net
Recent models challenge the traditional view of solely protein-driven transport, suggesting a significant role for lipid-mediated pathways. nih.govbiologists.com One proposed model involves the trafficking of cholesterol into and out of mitochondria via phospholipids (B1166683) at mitochondria-associated membranes (MAMs), which are specialized contact sites between the endoplasmic reticulum (ER) and mitochondria. nih.govbiologists.com In this model, cholesterol is thought to enter mitochondria alongside phosphatidylserine (B164497) and exit with phosphatidylethanolamine. nih.govbiologists.com The strong binding energies between cholesterol and phospholipids support the feasibility of this lipid-mediated mechanism. nih.govbiologists.com
It is likely that both protein-based and lipid-mediated pathways work in concert to regulate the intricate process of mitochondrial cholesterol trafficking. nih.govbiologists.com The accumulation of cholesterol in mitochondrial membranes can have significant consequences, including decreased membrane potential and the initiation of apoptosis. researchgate.net
Membrane Contact Sites in this compound Transfer
Membrane contact sites (MCSs) are regions where the membranes of two organelles come into close proximity, facilitating inter-organelle communication and the transfer of molecules like lipids. frontiersin.orgbiologists.com These sites are crucial for maintaining cellular cholesterol homeostasis by providing a platform for cholesterol transfer and signaling. nih.gov
The transfer of cholesterol at MCSs is a non-vesicular transport mechanism that complements vesicular transport. frontiersin.orgfrontiersin.org Lipid transfer proteins (LTPs) are often localized at MCSs and are responsible for the rapid, bulk exchange of cholesterol between organelles. frontiersin.orgnih.gov
Mitochondria-associated ER membranes (MAMs) are a prominent example of MCSs involved in cholesterol trafficking. biologists.com These cholesterol-rich domains are thought to be a key route for cholesterol to enter the mitochondria. biologists.com In addition to MAMs, MCSs have been identified between endosomes and the ER, peroxisomes, and the plasma membrane, all serving as hubs for cholesterol transfer. nih.gov
Several proteins are involved in mediating cholesterol transfer at these contact sites. For instance, oxysterol-binding protein (OSBP) facilitates cholesterol transfer between the ER and the Golgi apparatus. frontiersin.org At ER-mitochondria contacts, ORP5/ORP8 on the ER and PTPIP51 on the mitochondria help tether the two organelles, allowing for the transfer of sterols. frontiersin.org In the context of endosomes, members of the OSBP and START domain families of lipid transfer proteins are positioned at MCSs to mediate cholesterol transfer. nih.gov
The intricate network of MCSs and their associated proteins ensures the precise and efficient distribution of cholesterol, including that which can be esterified to form this compound, throughout the cell.
Cellular Uptake and Efflux Mechanisms
The cellular balance of this compound is maintained through a dynamic interplay of uptake and efflux mechanisms. Cells acquire cholesteryl esters, including this compound, primarily from circulating lipoproteins, and can also actively remove excess cholesterol to prevent its accumulation.
Cells internalize cholesteryl esters from lipoproteins through receptor-mediated endocytosis. A key player in this process is the Low-Density Lipoprotein (LDL) receptor, which recognizes and binds LDL particles, leading to their internalization. pnas.org Following endocytosis, the LDL particles are transported to late endosomes and lysosomes, where the cholesteryl esters are hydrolyzed by acid lipase (B570770) into free cholesterol and fatty acids. frontiersin.org
Another important receptor is the LDL receptor-related protein (LRP), which can mediate the uptake of lipoproteins enriched in apoprotein E (apoE). pnas.orgpnas.org Studies in human fibroblasts lacking the LDL receptor have shown that LRP is responsible for the uptake and subsequent lysosomal hydrolysis of cholesteryl esters from apoE-enriched lipoproteins. pnas.orgpnas.org
The class B type I scavenger receptor (SR-BI) is another critical receptor, particularly for High-Density Lipoprotein (HDL)-associated cholesteryl esters. ahajournals.org SR-BI mediates the selective uptake of HDL cholesteryl esters, a process where the esters are taken up by the cell without the internalization of the entire HDL particle. ahajournals.org This selective uptake is a vital part of reverse cholesterol transport, delivering cholesterol to tissues like the liver and steroidogenic organs. ahajournals.org
Interestingly, selective uptake of cholesteryl esters is not limited to HDL. Evidence suggests that cells, including fibroblasts and hepatocytes, can also selectively take up LDL-associated cholesteryl esters independently of LDL particle internalization. nih.gov
The fatty acid translocase (FAT), also known as CD36, is a membrane protein that plays a crucial role in the uptake of long-chain fatty acids, including palmitate. nih.govphysiology.org This receptor is highly expressed in tissues with active fatty acid metabolism, such as adipose tissue, muscle, and the intestine. nih.govresearchgate.net
Studies have shown that CD36 facilitates the high-affinity uptake of fatty acids into cells. nih.govresearchgate.net For instance, in type II pneumocytes, the expression of FAT/CD36 is essential for the transport of palmitate across the plasma membrane. physiology.org The inhibition of FAT/CD36 significantly reduces palmitate uptake in these cells. physiology.org
Once inside the cell, the imported palmitate can be directed towards various metabolic pathways, including esterification to cholesterol to form this compound. Research in alveolar type II cells has demonstrated that an increase in cellular cholesterol leads to a redistribution of FAT/CD36 to specific membrane microdomains, which enhances palmitate uptake and dramatically increases its incorporation into cholesteryl esters. nih.gov This suggests a coordinated regulation between cholesterol levels and fatty acid uptake, where an excess of cellular cholesterol can stimulate the uptake of palmitate specifically for its esterification and storage. nih.gov
The function of CD36 in fatty acid uptake can be influenced by dietary fatty acids, which can alter CD36 levels and its expression in various tissues, thereby impacting cholesterol metabolism. cambridge.org
Reverse cholesterol transport (RCT) is a critical process for maintaining cholesterol homeostasis, involving the movement of excess cholesterol from peripheral tissues back to the liver for excretion. nih.govelsevier.es This multi-step pathway is essential for preventing the accumulation of cholesterol in cells, which can be detrimental.
The initial step in RCT is the efflux of cholesterol from cells. mdpi.com Free cholesterol from intracellular stores, such as lipid droplets, is transported to the plasma membrane. mdpi.com From the plasma membrane, cholesterol can be transferred to extracellular acceptors, primarily HDL and its precursor, lipid-poor apolipoproteins like apoA-I. mdpi.com Several mechanisms mediate this efflux, including simple diffusion and facilitated transport by proteins like scavenger receptor B1 (SR-BI) and ATP-binding cassette (ABC) transporters ABCA1 and ABCG1. mdpi.com
Once cholesterol is accepted by HDL, it is esterified by the enzyme lecithin-cholesterol acyltransferase (LCAT) to form cholesteryl esters, including this compound. frontiersin.orgnih.gov This esterification traps the cholesterol within the HDL particle, creating a concentration gradient that favors further cholesterol efflux from the cells. frontiersin.org
The cholesteryl esters within HDL can then follow several fates. They can be selectively taken up by the liver via SR-BI. nih.gov Alternatively, the cholesteryl ester transfer protein (CETP) can transfer them from HDL to triglyceride-rich lipoproteins, which are then taken up by the liver. frontiersin.orgnih.gov Finally, the entire HDL particle containing the cholesteryl esters can be taken up by the liver through receptors like the LDL receptor. nih.gov
A novel "efflux-recapture" process has also been described, where HDL-derived cholesteryl esters can be transiently released from the cell and then recaptured and internalized by the LDL receptor-related protein (LRP), contributing to selective uptake. ahajournals.org
The efficiency of these efflux pathways can be influenced by the type of HDL particles. For example, some studies suggest that HDL particles containing apoA-I but not apoA-II (LpA-I) are more effective at promoting cholesterol efflux than particles containing both apolipoproteins (LpA-I/A-II). ahajournals.org
Iv. Pathophysiological Implications and Research Models
Role in Atherosclerosis Pathogenesis
Cholesteryl palmitate, an ester of cholesterol and the saturated fatty acid palmitic acid, is a significant molecule in the pathophysiology of atherosclerosis. ontosight.ainih.gov Its accumulation within the arterial wall is a key feature of the disease, contributing to the formation and progression of atherosclerotic plaques. hmdb.ca
Atherosclerosis is characterized by the buildup of lipids, inflammatory cells, and fibrous elements in the inner layer of arteries, known as the intima. imrpress.com Cholesteryl esters, including this compound, are major components of the lipids that accumulate in these atherosclerotic plaques. hmdb.capreprints.org The deposition of low-density lipoprotein (LDL) particles within the arterial wall is a critical initiating event in atherosclerosis. preprints.orgnih.gov These LDL particles are rich in cholesteryl esters, and once in the arterial intima, they can be modified, for instance through oxidation, making them more prone to uptake by immune cells. nih.govmdpi.com
The deposition of cholesteryl esters like this compound contributes directly to the formation and growth of this lipid core. preprints.orgresearchgate.net Plaques with large lipid cores and thin fibrous caps (B75204) are considered unstable and are more prone to rupture. Plaque rupture can lead to the formation of a thrombus (blood clot) that can block blood flow and cause acute cardiovascular events such as heart attack or stroke. nih.gov Therefore, the accumulation of this compound is directly implicated in the processes that lead to plaque instability and its clinical consequences. preprints.orgpreprints.org
The formation of foam cells is a critical early event in the development of atherosclerosis. mdpi.comresearchgate.net Foam cells are macrophages, a type of immune cell, that have engulfed large amounts of lipid, primarily in the form of cholesteryl esters. nih.govresearchgate.net This process begins when monocytes, a type of white blood cell, are recruited to the arterial intima in response to inflammation. preprints.org Once in the intima, monocytes differentiate into macrophages. researchgate.net
These macrophages then take up modified LDL particles, such as oxidized LDL (ox-LDL), through scavenger receptors on their surface. researchgate.netfrontiersin.org Unlike the native LDL receptor, the scavenger receptors are not downregulated by high intracellular cholesterol levels, leading to uncontrolled lipid uptake. nih.gov Inside the macrophage, the cholesteryl esters from the LDL are hydrolyzed to free cholesterol and fatty acids. The free cholesterol is then re-esterified by the enzyme Acyl-CoA: cholesterol acyltransferase (ACAT) to form new cholesteryl esters, which are stored in cytoplasmic lipid droplets. nih.govresearchgate.net The massive accumulation of these lipid droplets, rich in cholesteryl esters like this compound, gives the macrophages a foamy appearance, hence the name "foam cells." nih.govresearchgate.net The formation of foam cells is a central step in the development of the fatty streak, the earliest visible lesion of atherosclerosis. mdpi.com
The size and composition of low-density lipoprotein (LDL) particles are important determinants of their atherogenicity. ahajournals.orgfrontiersin.org Smaller, denser LDL particles are generally considered to be more atherogenic than larger, more buoyant LDL particles. frontiersin.org Several studies have suggested that the composition of cholesteryl esters within LDL particles can influence their size and their potential to cause atherosclerosis. nih.gov
An increase in the proportion of cholesteryl oleate (B1233923) in LDL has been associated with larger LDL particles and increased atherogenicity in some animal models. nih.gov Conversely, a higher proportion of cholesteryl linoleate (B1235992) has been linked to a protective effect. nih.gov While the specific role of the this compound to cholesteryl oleate ratio is a subject of ongoing research, the fatty acid composition of LDL cholesteryl esters is clearly linked to the particle's metabolic fate and atherogenic potential. jci.orgnih.gov For instance, LDL particles enriched in certain cholesteryl esters may be more susceptible to modification or may interact differently with receptors in the arterial wall, thereby influencing the rate of atherosclerosis progression. nih.gov
| LDL Particle Characteristic | Association with Atherosclerosis | Relevant Cholesteryl Esters | Source |
|---|---|---|---|
| Small, Dense LDL (sdLDL) | More atherogenic | Enriched in triglycerides, leading to smaller size after hydrolysis. Cholesteryl ester composition is altered. | frontiersin.org |
| Large, Buoyant LDL | Less atherogenic | Higher proportion of cholesteryl linoleate may be protective. | nih.gov |
| Cholesteryl Oleate Enriched LDL | Associated with increased atherosclerosis in animal models | Cholesteryl oleate | nih.gov |
To study the mechanisms of atherosclerosis, researchers often use in vivo and in vitro models. nih.gov Animal models, such as genetically modified mice and rabbits fed high-fat diets, are crucial for understanding the role of specific lipids in the disease process. nih.govahajournals.org Studies using these models have investigated the differential effects of various fatty acids, including palmitic acid and oleic acid, on the development of atherosclerosis. nih.govresearchgate.net
For example, research in LDL receptor-null mice has shown that diets enriched in monounsaturated fatty acids, like oleic acid, can promote the accumulation of cholesteryl oleate-enriched LDL and increase atherosclerosis. nih.gov In other studies, the administration of palmitic acid to vascular smooth muscle cells in vitro has been used to create a cellular model of atherosclerosis, inducing lipid deposition. nih.gov These models allow for the detailed examination of how different dietary fats influence lipoprotein metabolism and the cellular processes that drive atherosclerotic plaque formation. nih.govnih.gov
Involvement in Other Disease States
Beyond its well-established role in atherosclerosis, this compound and its constituent molecules, cholesterol and palmitic acid, are implicated in the pathophysiology of other diseases.
Neurodegenerative Diseases: Altered cholesterol homeostasis in the brain is a feature of several neurodegenerative disorders, including Alzheimer's disease. frontiersin.orgpsu.edu While the brain's cholesterol metabolism is largely independent of the rest of the body, disruptions in the mechanisms that regulate cholesterol levels within neurons can contribute to neurodegeneration. psu.edu The accumulation of cholesteryl esters within brain cells is generally low in healthy adults but can increase under pathological conditions. psu.edu Palmitic acid itself can induce neuroinflammation and has been linked to neurodegenerative processes. mdpi.com Some research suggests that the covalent attachment of palmitate to certain proteins (palmitoylation) can influence the processing of amyloid precursor protein, a key molecule in Alzheimer's disease. jneurosci.org Furthermore, lipid droplets containing cholesteryl esters have been observed in glial cells in the context of neurodegenerative diseases, suggesting a role for abnormal lipid storage in these conditions. frontiersin.org
Cancer: Cancer cells exhibit altered lipid metabolism to support their rapid proliferation and growth. nih.govoatext.com There is evidence of cholesterol accumulation in some types of cancer cells, such as prostate and breast cancer. nih.govaacrjournals.org This increased cholesterol can be esterified and stored in lipid droplets. aacrjournals.org Inhibition of cholesterol esterification has been shown to suppress prostate cancer metastasis in preclinical models, suggesting that the storage of cholesterol as esters, which would include this compound, is important for cancer progression. aacrjournals.org Palmitic acid can also be utilized by cancer cells for the synthesis of structural lipids and signaling molecules that promote tumor growth. researchgate.netnih.gov
Chronic Interstitial Pneumonia: Research has identified the presence of this compound crystals in the bronchoalveolar lavage fluid of patients with chronic interstitial pneumonia (CIP). nih.gov One study found that the presence of these crystals was associated with more severe disease and could serve as a potential prognostic biomarker for CIP. nih.gov
| Disease State | Role of this compound / Components | Key Research Findings | Source |
|---|---|---|---|
| Neurodegenerative Diseases (e.g., Alzheimer's) | Altered cholesterol homeostasis and palmitic acid-induced neuroinflammation. | Disrupted neuronal cholesterol regulation and palmitoylation of proteins may contribute to disease pathology. | frontiersin.orgpsu.edumdpi.comjneurosci.org |
| Cancer (e.g., Prostate) | Accumulation of cholesterol and utilization of palmitic acid by cancer cells. | Inhibition of cholesterol esterification can suppress cancer metastasis in animal models. | nih.govaacrjournals.orgresearchgate.net |
| Chronic Interstitial Pneumonia (CIP) | Presence of this compound crystals in lung fluid. | Crystals in bronchoalveolar lavage fluid may be a prognostic biomarker for CIP. | nih.gov |
Chronic Interstitial Pneumonia (CIP) as a Prognostic Biomarker
This compound crystals have been identified as a significant prognostic biomarker in Chronic Interstitial Pneumonia (CIP). nih.govglpbio.com Studies involving the analysis of bronchoalveolar lavage fluid (BALF) from patients with diffuse pulmonary diseases have revealed the presence of these crystals. nih.govresearchgate.net
One study analyzed 289 patients and found this compound crystals in the BALF of 75 (26.0%) individuals, with a high prevalence in those diagnosed with CIP (35.3%). nih.govresearchgate.net The presence of these crystals correlates with more severe disease indicators. Patients with crystals in their BALF showed significantly higher serum levels of Krebs von den Lungen-6 (KL-6) and surfactant protein-D, as well as lower percentage vital capacity. nih.govresearchgate.net Furthermore, the quantity of these crystals was directly correlated with the severity of these clinical parameters. nih.govresearchgate.net Crucially, the presence of this compound crystals was associated with a lower one-year survival rate following the bronchoalveolar lavage, underscoring its potential as a prognostic marker. nih.govresearchgate.net Infrared absorption spectrometry confirmed the identity of these crystals as this compound, distinguishing them from cholesterol monohydrate crystals by their different interfacial angles. nih.govresearchgate.net
Table 1: Clinical Findings in CIP Patients with and without this compound Crystals
Respiratory Distress Syndrome (RDS) in Newborns
The concentration of this compound in amniotic fluid serves as a reliable indicator of fetal lung maturity and a predictor for the risk of Respiratory Distress Syndrome (RDS) in newborns. nih.govmedkoo.comcaymanchem.com Research has demonstrated that the concentration of this cholesterol ester increases with gestational age, rising from less than 5 µg/mL at 15 weeks to as high as 384 µg/mL at term. nih.gov
In a study of 73 infants delivered within 24 hours of amniotic fluid sampling, a significant difference in this compound levels was observed between healthy infants and those who developed RDS. nih.gov The mean concentration for infants without RDS was 123.70 µg/mL, whereas for infants who developed RDS, the mean was a markedly lower 22.66 µg/mL. nih.gov Notably, no cases of RDS were observed when the this compound concentration exceeded 41 µg/mL, and all infants with levels below 38 µg/mL developed the syndrome. nih.gov These findings suggest that measuring this compound can be a specific method for assessing fetal lung maturity. nih.gov Further studies have also noted that levels are decreased in pregnancies complicated by well-controlled diabetes mellitus, indicating potential alterations in its biosynthesis or degradation. medkoo.comnih.gov
Hereditary Hypercholesterolemia and this compound Accumulation
Familial hypercholesterolemia (FH) is a genetic disorder characterized by high levels of low-density lipoprotein (LDL) cholesterol in the blood from birth. medlineplus.govihuican.org This condition arises from mutations in genes, most commonly the LDL receptor gene, which impairs the body's ability to clear LDL from the circulation. medlineplus.govnih.gov The consequence is a lifelong exposure to high cholesterol levels, leading to premature atherosclerosis and an increased risk of coronary artery disease. medlineplus.govihuican.org
In FH, the excess circulating LDL cholesterol is taken up by various cells and can lead to the accumulation of cholesterol esters, including this compound, in tissues. medlineplus.gov This deposition manifests as tendon xanthomas (cholesterol deposits in tendons) and xanthelasmata (yellowish deposits under the skin of the eyelids). medlineplus.govyalemedicine.org In severe forms, such as homozygous FH, where individuals inherit a defective gene from both parents, the accumulation is more pronounced, and the risk of cardiovascular events is significantly higher, often occurring at a very young age. nih.govyalemedicine.org The accumulation of cholesterol esters within cells like macrophages contributes to the formation of foam cells, a key component of atherosclerotic plaques. ihuican.org
Metabolic Syndrome and Non-alcoholic Fatty Liver Disease (NAFLD)
This compound is implicated in the pathophysiology of metabolic syndrome and non-alcoholic fatty liver disease (NAFLD). NAFLD is characterized by the accumulation of fat, primarily triglycerides, in the liver. medsci.org In the context of metabolic syndrome, which often includes insulin (B600854) resistance and obesity, there is an increased flux of free fatty acids to the liver.
The saturated fatty acid palmitate, in particular, contributes to hepatic lipid accumulation. medsci.orgportlandpress.com In the liver, excess fatty acids and cholesterol are esterified and stored in lipid droplets. nih.gov Studies have shown that in NAFLD, the hepatic content of both triglycerides and total cholesterol is significantly increased. medsci.org Specifically, the content of palmitate is elevated in the livers of NAFLD mouse models. medsci.org This overload of palmitate and cholesterol can induce cellular stress and contribute to the progression from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH), which involves inflammation and liver damage. portlandpress.com The accumulation of these lipids, including this compound, within hepatocytes is a hallmark of the lipotoxicity that drives NAFLD pathogenesis. mdpi.comnih.gov
Neurodegenerative Diseases (e.g., Alzheimer's Disease) and Lipid Metabolism Dysregulation
Dysregulation of lipid metabolism, including that of cholesterol and its esters like this compound, is increasingly recognized as a key factor in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease (AD). nih.govfrontiersin.org The brain is a lipid-rich organ, and maintaining lipid homeostasis is crucial for its function. neurosci.cn
In AD, there is evidence of altered cholesterol metabolism, with increased levels of cholesterol esters found in affected brain regions like the entorhinal cortex. nih.gov This accumulation is also observed in AD mouse models. nih.gov The esterification of excess cholesterol, catalyzed by the enzyme ACAT1, leads to the formation of cholesteryl esters which are then stored in lipid droplets. nih.govscielo.br While this storage can be a protective mechanism to buffer excess free cholesterol and fatty acids, a chronic overload contributes to pathology. nih.gov The accumulation of cholesteryl esters is considered an upstream event that can influence both the amyloid-beta (Aβ) and tau pathologies, which are the hallmarks of AD. nih.govneurosci.cn High midlife cholesterol levels are a known risk factor for late-life AD, further linking systemic lipid dysregulation to neurodegeneration. nih.govscielo.br
Multiple Myeloma and Lipid Homeostasis Disruption
Multiple myeloma (MM), a malignancy of plasma cells, is characterized by significant metabolic reprogramming, including disruptions in lipid homeostasis. nih.govnih.gov Tumor cells exhibit increased de novo lipogenesis (the synthesis of new fatty acids) and enhanced lipid uptake to support their rapid growth and proliferation. nih.govresearchgate.net
A notable feature in many cancers, including MM, is the accumulation of lipid droplets, which store neutral lipids like triglycerides and cholesteryl esters. nih.gov High levels of lipid droplets and cholesteryl esters are often considered indicators of cancer aggressiveness. nih.gov Studies have observed that patients with MM often present with hypocholesterolemia (low serum cholesterol), suggesting an increased utilization of cholesterol by the cancer cells. researchgate.net This "addiction" to cholesterol highlights the importance of its homeostasis for MM cell survival. researchgate.net The inhibition of key enzymes in lipid synthesis, such as Acetyl-CoA Carboxylase 1 (ACC1), disrupts this balance, leading to increased cholesterol ester desaturation, cellular stress, and apoptosis of myeloma cells. cornell.edu This indicates that the pathways governing the synthesis and storage of lipids, including this compound, are potential therapeutic targets in MM. nih.govcornell.edu
Cellular Responses to Palmitate and Cholesterol Overload
Excessive levels of palmitate and cholesterol trigger a range of detrimental cellular responses, collectively termed lipotoxicity. These responses are central to the pathologies discussed in the previous sections.
When cells are overloaded with palmitate, a saturated fatty acid, and cholesterol, they attempt to buffer the excess by esterifying them into neutral lipids—triglycerides and cholesteryl esters (like this compound)—and storing them in lipid droplets. nih.govijpbs.com However, this capacity is limited.
High concentrations of palmitate are known to induce endoplasmic reticulum (ER) stress, a condition where the ER's protein-folding capacity is overwhelmed. nih.govkarger.com This can lead to the unfolded protein response (UPR), which, if prolonged, triggers apoptosis (programmed cell death). karger.com Palmitate also promotes mitochondrial dysfunction, leading to the production of reactive oxygen species (ROS) and oxidative stress. mdpi.comnih.gov
Cholesterol overload, while not typically affecting cellular energy homeostasis directly like palmitate, significantly alters lipid metabolism and can also contribute to ER stress. ijpbs.comworktribe.com In specialized cells like alveolar type II pneumocytes, an increase in cellular cholesterol stimulates the uptake of palmitate and dramatically increases its incorporation into cholesteryl esters. nih.gov In macrophages, the combined overload of cholesterol and fatty acids leads to the formation of "foam cells," which are characteristic of atherosclerotic plaques. The accumulation of cholesteryl esters is a key feature of these cells.
Table 2: Summary of Cellular Responses to Lipid Overload
Impact on Cell Viability and Lipid Droplet Formation
This compound, a cholesterol ester, plays a significant role in cellular lipid metabolism and storage. Its accumulation is closely linked to the formation of lipid droplets (LDs), which are dynamic organelles that buffer cells against the toxic effects of excess free fatty acids and cholesterol. ijbs.com The synthesis of cholesteryl esters, including this compound, is a key process in the formation of these protective lipid droplets. ijbs.comresearchgate.net
Studies have shown that the saturated fatty acid palmitate can influence both lipid droplet formation and cell viability, although the effects can be complex and cell-type dependent. For instance, in porcine mammary epithelial cells, increasing concentrations of palmitate promoted cellular lipid synthesis and the formation of lipid droplets in a dose-dependent manner. researchgate.net In contrast, some studies on other cell types, such as HepG2 liver cells, have indicated that high concentrations of palmitate can lead to a reduction in cell viability. ijpbs.com Similarly, high levels of cholesterol have also been shown to decrease cell viability in these cells. ijpbs.com
The esterification of cholesterol with fatty acids like palmitate to form cholesteryl esters is a critical step in packaging excess cholesterol into lipid droplets, thereby mitigating potential lipotoxicity. ijbs.comresearchgate.net The enzyme acyl-CoA:cholesterol acyltransferase (ACAT) catalyzes this reaction. researchgate.net Research in MIN6 pancreatic β-cells demonstrated that the conversion of palmitate into cholesteryl ester contributes significantly to the neutral lipid reserve and the formation of large cytosolic lipid droplets. researchgate.net
It is important to note that while the formation of lipid droplets is generally a protective mechanism, the context and the specific lipid composition of these droplets are crucial. For example, while oleic acid, a monounsaturated fatty acid, tends to increase the size of lipid droplets without negatively impacting cell viability, the effects of saturated fatty acids like palmitate can be more nuanced. ijpbs.com
Table 1: Effect of Palmitate on Lipid Droplet Formation in Porcine Mammary Epithelial Cells This table is based on data from a study on porcine mammary epithelial cells and illustrates the dose-dependent effect of palmitate on lipid droplet size.
| Palmitate Concentration (μM) | Maximal Lipid Droplet Diameter (μm) |
| 0 (Control) | [Data not explicitly provided in numerical form in the source] |
| 25 | [Data not explicitly provided in numerical form in the source] |
| 50 | [Data not explicitly provided in numerical form in the source] |
| 100 | [Data not explicitly provided in numerical form in the source] |
| 200 | [Data not explicitly provided in numerical form in the source] |
| 400 | [Data not explicitly provided in numerical form in the source] |
| 600 | [Data not explicitly provided in numerical form in the source] |
| Note: The original study showed a statistically significant increase in diameter with increasing palmitate concentration, visualized through microscopy. researchgate.net |
Effects on Autophagy and Metabolic Signaling Pathways
This compound and its constituent components, cholesterol and palmitic acid, exert significant and distinct effects on autophagy and key metabolic signaling pathways. Autophagy is a cellular process responsible for the degradation of damaged organelles and macromolecules, playing a crucial role in maintaining cellular homeostasis.
Palmitic acid has been shown to have a complex relationship with autophagy. Some studies indicate that palmitate can induce autophagy. For example, in hypothalamic cells, palmitate was found to induce lipophagy, the autophagic degradation of lipid droplets. tandfonline.com This process was associated with an increase in the levels of LC3-II, a key marker of autophagy. tandfonline.com Other research suggests that palmitate can induce autophagy through a mechanism independent of the mTOR signaling pathway, a central regulator of cell growth and autophagy, and may involve protein kinase C (PKC) isoforms. nih.gov However, other studies report that palmitate can impair autophagy, particularly in the context of inflammation. researchgate.net In bone marrow-derived macrophages, palmitate was found to diminish AMPK activity, leading to defective autophagy and the accumulation of mitochondrial reactive oxygen species (ROS). researchgate.net
Cholesterol, the other component of this compound, has also been shown to modulate autophagy. In HepG2 cells, cholesterol treatment promoted autophagy. ijpbs.com This effect was accompanied by the inhibition of the p70S6 kinase, which is involved in protein synthesis. ijpbs.com
The metabolic signaling pathways affected by these lipids are critical for cellular energy balance. The AMP-activated protein kinase (AMPK) pathway is a key sensor of cellular energy status. Palmitate has been shown to activate AMPK in some cell models, leading to the inhibition of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis. ijpbs.com Conversely, cholesterol accumulation did not appear to affect AMPK or ACC activity. ijpbs.com The mTOR signaling pathway is another crucial regulator of metabolism and is generally inhibited by conditions of low cellular energy, leading to the induction of autophagy. nih.gov While palmitate can induce autophagy independently of mTOR, the inhibition of cholesterol biosynthesis has been linked to the induction of autophagy through the mTOR pathway. nih.gov
Table 2: Differential Effects of Palmitate and Cholesterol on Autophagy and Metabolic Signaling This table summarizes findings from studies on various cell lines, highlighting the distinct effects of palmitate and cholesterol.
| Molecule | Effect on Autophagy | Effect on AMPK Activity | Effect on mTOR Pathway |
| Palmitic Acid | Can be inducing or inhibitory depending on cell type and context tandfonline.comresearchgate.net | Can activate AMPK ijpbs.com | Can act independently of mTOR nih.gov |
| Cholesterol | Promotes autophagy ijpbs.com | No significant effect ijpbs.com | Inhibition of cholesterol synthesis can induce autophagy via mTOR nih.gov |
Endoplasmic Reticulum (ER) Stress and Oxidative Damage
The accumulation of this compound's precursors, free cholesterol and palmitic acid, can lead to significant cellular stress, particularly endoplasmic reticulum (ER) stress and oxidative damage. The ER is a central organelle for protein and lipid synthesis, and disruptions to its function can trigger the unfolded protein response (UPR), a set of signaling pathways designed to restore ER homeostasis or, if the stress is too severe, induce apoptosis. nih.govnih.gov
Saturated fatty acids like palmitate are known inducers of ER stress. mdpi.comphysiology.org Studies in liver cells have demonstrated that palmitate can trigger the UPR, leading to the phosphorylation of key stress sensors like IRE1α and eIF2α, and the expression of the pro-apoptotic factor CHOP. physiology.org This palmitate-induced ER stress is a key mechanism contributing to lipotoxicity, a phenomenon of cell dysfunction and death caused by lipid overload. nih.govmdpi.com The disruption of ER calcium homeostasis is one of the proposed mechanisms by which palmitate induces ER stress. nih.gov
Excess cholesterol can also induce ER stress. When macrophages accumulate excessive amounts of unesterified cholesterol, it can lead to the depletion of ER calcium stores, thereby triggering the UPR. nih.gov This cholesterol-induced ER stress is linked to inflammatory responses in these cells. nih.gov Furthermore, oxidized forms of cholesterol, such as 7-ketocholesterol, which can be found in atherosclerotic plaques, are potent inducers of the UPR, and this effect appears to be dependent on oxidative stress. nih.gov
Oxidative stress and ER stress are often intertwined. The process of protein folding in the ER can generate reactive oxygen species (ROS) as a byproduct. nih.gov During ER stress, the dysregulation of this process can lead to an accumulation of ROS, causing oxidative damage. nih.gov Palmitate has been shown to induce oxidative stress in conjunction with ER stress in pancreatic β-cells. nih.gov Similarly, oxidized LDL, which is rich in oxidized cholesterol esters, can induce both oxidative and ER stress in these cells, contributing to their dysfunction and death. plos.org The UPR has evolved to handle both protein folding defects and oxidative challenges, highlighting the close relationship between these two stress responses. nih.gov
Table 3: Key Molecules and Their Roles in ER Stress and Oxidative Damage This table outlines the key players involved in the cellular stress responses induced by palmitate and cholesterol.
| Molecule/Process | Role in ER Stress | Role in Oxidative Damage |
| Palmitic Acid | Induces ER stress and the UPR mdpi.comphysiology.org | Can cause oxidative stress in conjunction with ER stress nih.gov |
| Cholesterol | Excess free cholesterol can trigger ER stress nih.gov | Oxidized cholesterol derivatives are potent inducers of oxidative stress nih.govplos.org |
| IRE1α | ER stress sensor that becomes phosphorylated | Activated during the UPR |
| CHOP | Pro-apoptotic transcription factor induced by severe ER stress | Its expression is increased during ER stress plos.org |
| Reactive Oxygen Species (ROS) | Can be generated as a byproduct of ER protein folding; accumulation contributes to oxidative stress nih.gov | Directly cause oxidative damage to cellular components |
Alterations in Gene Expression Related to Cholesterol Transport and Metabolism
The intracellular levels of this compound and its components are tightly regulated through complex networks of gene expression that control cholesterol transport and metabolism. Key transcription factors, such as sterol regulatory element-binding proteins (SREBPs), play a central role in this regulation. nih.gov
Studies have shown that conditions like obesity and inflammatory stress can lead to significant alterations in the expression of a network of genes involved in cholesterol metabolism. nih.gov This network includes genes responsible for:
Sterol Uptake: Such as the low-density lipoprotein receptor (LDLR), which is often upregulated, and MYLIP, which is involved in LDLR degradation and is often downregulated. nih.gov
Cholesterol Synthesis: A number of genes in the cholesterol biosynthesis pathway, including SCD, FADS1, HMGCS1, FDFT1, SQLE, CYP51A1, and SC4MOL, have been found to be upregulated. nih.gov
Cholesterol Efflux: Genes responsible for removing cholesterol from cells, such as ABCA1 and ABCG1, are often downregulated. nih.gov
Collectively, these changes in gene expression create a molecular profile that favors an increase in intracellular cholesterol levels. nih.gov
The SREBP family of transcription factors, particularly SREBP-1 and SREBP-2, are master regulators of lipid metabolism. SREBP-2 preferentially activates genes involved in cholesterol synthesis, while SREBP-1c is more focused on genes for fatty acid and triglyceride synthesis. nih.gov The processing and activation of SREBPs are controlled by cellular sterol levels in a feedback mechanism mediated by the protein SCAP. nih.gov When cellular sterol levels are high, SREBP processing is inhibited, leading to a downregulation of cholesterol and fatty acid synthesis. However, this feedback can be overridden by certain conditions, such as inflammatory stress. nih.gov
Furthermore, free fatty acids themselves can influence the expression of genes related to their own metabolism. Treatment of liver cells with a mixture of palmitate and oleate has been shown to alter the expression of numerous genes involved in fatty acid handling and metabolism. biorxiv.org This includes both upregulated and downregulated genes, reflecting a comprehensive reprogramming of cellular metabolism in response to lipid overload. biorxiv.org
Table 4: Genes with Altered Expression in Obesity-Related Dysregulation of Cholesterol Metabolism This table is based on findings from a study on circulating monocytes and highlights genes with altered expression that contribute to increased intracellular cholesterol. nih.gov
| Gene | Function | Change in Expression in Obesity |
| LDLR | Cholesterol Uptake | Increased |
| MYLIP | LDLR Degradation | Decreased |
| SCD | Fatty Acid Desaturation | Increased |
| FADS1 | Fatty Acid Desaturation | Increased |
| HMGCS1 | Cholesterol Synthesis | Increased |
| FDFT1 | Cholesterol Synthesis | Increased |
| SQLE | Cholesterol Synthesis | Increased |
| CYP51A1 | Cholesterol Synthesis | Increased |
| SC4MOL | Cholesterol Synthesis | Increased |
| ABCA1 | Cholesterol Efflux | Decreased |
| ABCG1 | Cholesterol Efflux | Decreased |
V. Advanced Methodologies and Research Techniques
Analytical Techniques for Cholesteryl Palmitate Detection and Quantification
A variety of powerful analytical methods are employed to investigate this compound, each offering unique advantages in sensitivity, specificity, and the ability to probe its physical and chemical properties.
Mass spectrometry (MS)-based lipidomics has emerged as a cornerstone for the comprehensive analysis of lipids, including this compound. ahajournals.org This approach allows for both the identification and quantification of individual lipid species within complex biological samples. nih.govbiorxiv.org
Liquid chromatography-mass spectrometry (LC-MS) is a particularly robust method for profiling cholesterol and its esters. biorxiv.orgbiorxiv.org This technique separates lipids based on their chemical properties before they are introduced into the mass spectrometer for detection. diva-portal.org Reverse-phase LC-MS methods have been developed that are sensitive and effective for quantifying cholesteryl esters from biological extracts. biorxiv.org The use of internal standards, such as this compound-d9 or cholesteryl-d7 palmitate, is crucial for accurate quantification by GC- or LC-MS. bertin-bioreagent.commedkoo.com
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) offers high-throughput quantification of cholesteryl esters. researchgate.net In ESI, cholesteryl esters can form ammoniated or sodiated adducts. nih.gov While ammoniated adducts produce moderate fragmentation, sodiated adducts of cholesteryl esters fragment to lose the cholestane (B1235564) moiety as a neutral fragment, which allows for specific detection using neutral loss scanning. nih.gov This class-specific fragmentation enables the accurate quantification of cholesteryl ester molecular species even in complex lipid extracts. nih.gov Collision-induced dissociation (CID) of the ammonium (B1175870) adduct of cholesteryl esters generates a dominant fragment ion at m/z 369, corresponding to the cholestene cation, which can be used for quantification. researchgate.net
Key Research Findings from Mass Spectrometry Studies:
| Finding | Technique | Source |
|---|---|---|
| Development of a high-throughput LC-MS/MS method for simultaneous quantification of free cholesterol, cholesteryl esters, and triglycerides in serum. | LC-MS/MS with in-source collision-induced dissociation | nih.gov |
| Creation of a robust, high-throughput LC-MS method for identifying and quantifying cholesterol and cholesteryl esters from biological samples. | Reverse-phase LC-MS | biorxiv.orgbiorxiv.org |
| Demonstration of the feasibility of forming and detecting sodiated adducts of cholesteryl ester molecular species for specific quantification. | Direct-infusion ESI-MS/MS with neutral loss scanning | nih.gov |
| Use of this compound-d9 as an internal standard for accurate quantification of this compound. | GC- or LC-MS | bertin-bioreagent.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed chemical and physical information about molecules. nih.gov It is particularly valuable for studying this compound within intact biological structures like atherosclerotic plaques without the need for extraction. nih.gov
Solid-state magic angle spinning (MAS) NMR can be used to quantify crystalline cholesterol monohydrate in human carotid endarterectomy plaques. nih.gov High-resolution ¹H NMR spectroscopy has been used to obtain detailed spectra of the lipid constituents of arterial plaque, which are primarily composed of cholesteryl esters on a molar basis. scispace.com These studies have shown that the sharp resonances observed in the spectra of fatty plaque are due to the accumulated lipids within the arterial wall. scispace.com Furthermore, NMR studies have been conducted on phospholipid vesicles containing cholesteryl esters to understand their effect on membrane permeability. nih.gov For instance, the incorporation of 5 mole percent this compound was found to significantly increase the permeability of model membranes to ions. nih.gov
Differential Thermal Analysis (DTA) is a technique that measures the difference in temperature between a sample and a reference material as they are subjected to a controlled temperature program. filab.frlongdom.org This method is used to study the thermal transitions of materials, such as melting and crystallization. filab.fr DTA, along with dielectric measurements and Electron Paramagnetic Resonance (EPR), has been used to study the phase transitions of liquid crystalline materials like this compound. researchgate.netjournalijar.com
These techniques can determine the phase transition temperatures from discontinuities in the curves of dielectric constant versus temperature or order parameter versus temperature. journalijar.com Studies have shown that the transition temperatures observed from these three techniques are in excellent agreement with each other. researchgate.net Dielectric measurements have also been used to determine the relaxation frequency for the rotation of cholesteryl molecules. nasa.gov EPR spectroscopy, often using spin labels, provides information on the dynamics and organization of lipids in membranes. sav.sknih.govnih.gov
Phase Transition Temperatures of this compound:
| Technique | Observed Transition | Source |
|---|---|---|
| Differential Thermal Analysis (DTA) | Phase transition peaks | researchgate.netjournalijar.com |
| Dielectric Measurements | Discontinuities in dielectric constant vs. temperature | researchgate.netjournalijar.com |
| Electron Paramagnetic Resonance (EPR) | Discontinuities in order parameter vs. temperature | researchgate.netjournalijar.com |
Thin-Layer Chromatography (TLC) is a widely used technique for the separation of lipids. In the context of this compound, it has been particularly important in the analysis of amniotic fluid for the assessment of fetal lung maturity. tandfonline.comnih.govnih.gov
The concentration of this compound in amniotic fluid, as measured by TLC, increases with gestational age. nih.gov Studies have shown that lower levels of this compound in amniotic fluid are associated with respiratory distress syndrome in newborns. nih.gov The methodology allows for the detection of both polar and non-polar lipids in the nanogram range with minimal sample manipulation. tandfonline.com High-performance thin-layer chromatography (HPTLC) has also been employed for the quantitative determination of various lipids in amniotic fluid, including this compound. google.com
Oil Red O is a fat-soluble dye used for the staining of neutral lipids, such as triglycerides and cholesteryl esters, within cells. nih.govprotocols.ionih.gov This technique is invaluable for visualizing and quantifying the accumulation of lipid droplets, which are often rich in this compound.
The principle behind Oil Red O staining is its higher solubility in neutral lipids compared to the solvent it is dissolved in. nih.gov This differential solubility causes the dye to move from the staining solution into the intracellular lipid droplets, staining them red or orange-red. nih.govnih.gov This method has been used to observe changes in lipid metabolism in response to various agents and in different cell types. nih.govprotocols.io For instance, it has been used to show increased lipid accumulation in cancer cells after treatment with chemotherapeutic agents and to quantify lipid droplet formation in insulin-producing cells. nih.govd-nb.info However, a limitation of this technique is its inability to differentiate between different types of neutral lipids. protocols.io
In Vitro and In Vivo Research Models
To investigate the roles and effects of this compound in biological systems, researchers utilize a variety of in vitro (in a controlled environment outside a living organism) and in vivo (within a living organism) models.
In vitro models are essential for studying the molecular mechanisms underlying the effects of lipids. mdpi.com These models can range from simple cell cultures to more complex three-dimensional (3D) and co-culture systems. researchgate.net For example, in vitro models have been used to study the solubilization of cholesterol in the presence of sodium palmitate, mimicking aspects of bile. unav.edu Human hepatoma cell lines like HepG2 are commonly used to study lipid metabolism and the effects of various compounds. biorxiv.orgmdpi.com Studies have also used in vitro models to investigate the impact of lipid factors like cholesterol and sodium palmitate on stem cells. nih.gov
In vivo models, typically involving laboratory animals, are crucial for understanding the systemic effects of altered this compound metabolism. These models allow for the study of complex physiological and pathological processes that cannot be fully replicated in vitro. mdpi.com For instance, mouse models are used to study the tissue distribution of cholesteryl esters. biorxiv.orgbiorxiv.org Research using these models has shown that the liver has the highest concentration and diversity of cholesteryl ester variants. biorxiv.orgbiorxiv.org
Cell Culture Models (e.g., HepG2 cells, Human Aortic Smooth Muscle Cells)
In vitro cell culture systems are indispensable tools for dissecting the cellular and molecular mechanisms involving this compound. Human hepatoma (HepG2) cells and human aortic smooth muscle cells (HASMCs) are two of the most relevant and widely used models.
HepG2 Cells:
HepG2 cells are a valuable model for studying hepatic lipid metabolism, as they retain many of the differentiated functions of hepatocytes. In the context of this compound research, they are frequently used to investigate the cellular response to excess fatty acids, a condition that can lead to the accumulation of cholesteryl esters and the development of non-alcoholic fatty liver disease (NAFLD). mdpi.com
Studies have shown that treating HepG2 cells with palmitic acid, the fatty acid component of this compound, leads to a significant increase in intracellular lipid droplets, triglycerides, total cholesterol, and cholesteryl esters. mdpi.comijpbs.com This induced state of steatosis in a dish allows researchers to explore the efficacy of various compounds in preventing or reversing lipid accumulation. For instance, a carotenoid extract from the microalga Phaeodactylum tricornutum was shown to prevent the palmitate-induced rise in triglycerides, total cholesterol, and cholesteryl esters in HepG2 cells. mdpi.com This effect was associated with the downregulation of genes involved in lipogenesis and cholesterol esterification, such as ACACA, FASN, SCD, DGAT1, and ACAT1/SOAT1. mdpi.com
Furthermore, research using HepG2 cells has elucidated the role of inflammatory pathways in cholesterol accumulation. Treatment with lipopolysaccharide (LPS) or palmitic acid was found to increase total and free cholesterol levels in these cells, a process linked to the activation of the TLR4/MyD88/NF-κB signaling pathway. nih.gov These findings highlight the interplay between inflammation and lipid metabolism in the liver.
Interactive Data Table: Effect of Palmitate and Therapeutic Agents on HepG2 Cells
| Treatment | Key Findings | Gene Expression Changes | Reference |
| Palmitic Acid (PA) | Increased intracellular lipid droplets, triglycerides, total cholesterol, and cholesteryl esters. mdpi.comijpbs.com | Upregulation of genes involved in lipogenesis and cholesterol esterification. mdpi.com | mdpi.comijpbs.com |
| PA + Carotenoid Extract (P. tricornutum) | Prevented the increase in triglycerides, total cholesterol, and cholesteryl esters. mdpi.com | Downregulation of ACACA, FASN, SCD, DGAT1, ACAT1/SOAT1. mdpi.com | mdpi.com |
| PA + Lipophilic Extract (P. tricornutum) | Prevented the elevation of triglyceride, total cholesterol, and cholesterol ester levels. mdpi.com | Downregulation of LXR/NR1H3 and SREBF1. mdpi.com | mdpi.com |
| Nifuroxazide (in PA-treated cells) | Reduced intracellular free fatty acid, triglyceride, and total cholesterol content. rsc.org | Suppressed lipid synthesis and increased lipid decomposition. rsc.org | rsc.org |
Human Aortic Smooth Muscle Cells (HASMCs):
HASMCs are critical in the study of atherosclerosis, a disease characterized by the buildup of lipids, including cholesteryl esters, in the arterial wall. ahajournals.org These cells can take up and accumulate lipids, transforming into foam cells, a hallmark of atherosclerotic plaques. ahajournals.orgnih.gov
Research has demonstrated that exposing HASMCs to cholesterol leads to their dedifferentiation into a macrophage-like, foam cell phenotype, a process that involves the accumulation of cholesterol esters. nih.gov The enzyme fatty acid synthase (FASN), which produces fatty acids necessary for cholesterol esterification, is upregulated during this transition. nih.gov The addition of palmitate, the product of FASN, exacerbates this transformation. nih.gov Conversely, inhibiting FASN hinders lipid accumulation and the foam cell transition. nih.gov
Studies have also shown that aggregated low-density lipoproteins (agLDL), which are found in atherosclerotic lesions, induce a significant accumulation of esterified cholesterol in HASMCs. ahajournals.org Furthermore, palmitate has been shown to decrease the migration and proliferation of human coronary artery smooth muscle cells while increasing oxidative stress and inflammation, partly through the activation of the Nrf2 transcription factor. physiology.org
Animal Models in Lipid Metabolism and Disease Research
Animal models are essential for studying the systemic effects of this compound on lipid metabolism and the development of diseases like atherosclerosis and non-alcoholic steatohepatitis (NASH) in a whole-organism context.
Rodent Models (Mice and Rats):
Mice and rats are the most commonly used animals in this field due to their ease of handling, short life cycles, and the availability of genetic manipulation tools. mdpi.com Various models have been developed to mimic human lipid disorders. For instance, LDL receptor-null mice that also overexpress human apolipoprotein B100 are used to study LDL-driven atherosclerosis. ahajournals.org In these mice, diets enriched in saturated and trans fats lead to significantly more aortic atherosclerosis compared to diets rich in polyunsaturated fats. ahajournals.org
The ApoE/LDLR double knockout mouse is another valuable model for studying atherosclerosis. psu.edu Using Fourier transform infrared (FT-IR) spectroscopy on aortic tissue from these mice, researchers can analyze the distribution and concentration of lipids, including cholesteryl esters like this compound. psu.edu Such studies have identified regions within atherosclerotic plaques with high concentrations of cholesteryl esters. psu.edu
Animal models have also been instrumental in understanding the metabolism of chylomicrons, the lipoprotein particles that transport dietary fats. Studies in rats have shown that after intravenous injection of doubly labeled chylomicrons, the cholesteryl ester component is rapidly taken up by the liver, while a large portion of the triglyceride is removed by extrahepatic tissues. nih.gov This leads to the formation of cholesteryl ester-rich remnant particles that are then cleared by the liver. nih.gov
Rabbit Models:
Rabbits are also frequently used in atherosclerosis research, particularly because, unlike rats, they possess plasma cholesteryl ester transfer protein (CETP) activity, which is also present in humans. mdpi.comnih.gov This makes them a more relevant model for studying the effects of dietary fats on lipoprotein metabolism. nih.gov Studies in rabbits have shown that diets rich in trans fatty acids significantly increase plasma LDL-cholesterol levels compared to diets rich in oleic acid. nih.gov
Furthermore, rabbit models have been developed to study the progression of NASH and atherosclerosis concurrently. mdpi.com Feeding Japanese White rabbits a high-fat, high-cholesterol diet leads to the development of NASH with advanced fibrosis and atherosclerosis, providing a useful model to investigate the pathogenesis of both diseases. mdpi.com
Interactive Data Table: Key Findings from Animal Models
| Animal Model | Diet/Condition | Key Findings Related to this compound | Reference |
| LDL Receptor-Null, Human ApoB100-Overexpressing Mice | Enriched in saturated, cis/trans monounsaturated, or polyunsaturated fatty acids | Diets with cis or trans monounsaturated fats did not protect against atherosclerosis, while polyunsaturated fats significantly reduced it compared to saturated fats. ahajournals.org | ahajournals.org |
| ApoE/LDLR Double Knockout Mice | Standard diet | Atherosclerotic plaques showed regions with high concentrations of cholesteryl esters. psu.edu | psu.edu |
| Rats | Intravenous injection of doubly labeled chylomicrons | Rapid hepatic uptake of chylomicron cholesteryl ester and formation of cholesteryl ester-rich remnant particles in extrahepatic tissues. nih.gov | nih.gov |
| Rabbits | Diets rich in oleic, palmitic, or trans fatty acids | TRANS diet significantly increased LDL-cholesterol compared to the CIS (oleic) diet. nih.gov | nih.gov |
| Japanese White Rabbits | High-fat, high-cholesterol diet | Development of NASH with advanced fibrosis and atherosclerosis. mdpi.com | mdpi.com |
Model Systems for Studying Lipid Film Behavior (e.g., Langmuir Trough)
The Langmuir trough is a powerful tool for studying the behavior of lipid films at an air-water interface, providing insights into the surface properties of lipids like this compound. nih.govnih.gov This technique allows researchers to control the surface area available to a lipid monolayer and measure the resulting surface pressure, mimicking the conditions found in biological interfaces such as the tear film. csu.edu.au
Studies using a Langmuir trough have shown that pure this compound forms a stiff film that collapses at high compression. nih.govnih.gov This is in contrast to the unsaturated cholesteryl nervonate, which forms a multilayered oil slick that does not change significantly with surface pressure. nih.govnih.gov When mixed with meibomian lipids (the lipids found in the tear film), cholesteryl esters can increase the surface pressure above that of the individual components, indicating mixing and interaction within the film. nih.govnih.gov
By combining the Langmuir trough with techniques like high-resolution color microscopy (HRCM), researchers can visualize the structure of these lipid films as they are compressed. nih.govnih.gov These studies have revealed that meibomian lipid films, which contain cholesteryl esters, can form complex structures, including thin films that develop spots upon compression and thicker films that feature micro lenses. nih.govnih.gov This methodology is valuable for modeling the lipid layer of the tear film and understanding how its composition affects its physical properties. nih.govnih.gov
This compound in Drug Delivery Systems (e.g., Cholestosomes)
Cholesteryl esters, including this compound, are being explored for their potential in novel drug delivery systems. One such system is the cholestosome, a vesicle made exclusively of cholesteryl esters. niagara.edu These vesicles offer several advantages over traditional liposomes, including enhanced stability, resistance to pH changes, and the ability to carry a diverse range of cargo. niagara.edunih.gov
This compound has been one of the cholesteryl esters used in the initial development of cholestosomes. niagara.edu The formation of these vesicles is based on the packing interactions of the sterol nuclei and interdigitation of the fatty acid chains. niagara.edu Cholestosomes have shown promise for both intravenous and oral drug delivery, with preliminary animal studies indicating they can survive the gastrointestinal tract and even cross the blood-brain barrier. niagara.edu
The unique structure of cholestosomes, being composed of neutral lipids, allows them to be incorporated into chylomicrons for intracellular delivery, bypassing initial clearance by the liver. googleapis.com This "Trojan Horse" approach enables the delivery of a wide variety of molecules, from small molecules to proteins, directly into cells. nih.govgoogleapis.com For example, cholestosomes have been used to encapsulate and deliver zinc to inhibit viral replication within cells, demonstrating a potential application as a general anti-viral therapeutic. nih.gov
Vi. Therapeutic and Intervention Strategies
Pharmacological Modulation of Cholesteryl Palmitate Metabolism
Pharmacological interventions primarily focus on the enzymes responsible for the synthesis and storage of cholesteryl esters. By targeting these pathways, it is possible to reduce the accumulation of this compound and other cholesteryl esters, thereby mitigating the progression of atherosclerosis.
Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical intracellular enzyme that catalyzes the esterification of cholesterol with long-chain fatty acids, leading to the formation of cholesteryl esters, including this compound. frontiersin.orgnih.gov This process is essential for storing excess cholesterol within cells, which can be beneficial but also contributes to the foam cell formation characteristic of atherosclerotic plaques. frontiersin.orgnih.gov In mammals, two isoforms of this enzyme exist: ACAT1 and ACAT2. nih.govgosset.ai
ACAT1 is ubiquitously expressed and plays a primary role in intracellular cholesterol homeostasis, particularly in macrophages where it contributes to the formation of foam cells. frontiersin.orgahajournals.org
ACAT2 is predominantly found in the liver and intestines and is crucial for the assembly and secretion of lipoproteins. gosset.aiahajournals.orgnih.gov Specifically, ACAT2 provides the cholesteryl esters for incorporation into very-low-density lipoproteins (VLDL) in the liver. frontiersin.orgahajournals.org
The distinct roles of these isoforms present different therapeutic targeting opportunities. Inhibition of ACAT1 is thought to be a strategy to prevent the accumulation of cholesteryl esters in macrophages within atherosclerotic lesions. frontiersin.orgahajournals.org On the other hand, targeting ACAT2 could reduce the secretion of cholesterol-rich lipoproteins from the liver, thereby lowering plasma cholesterol levels. ahajournals.org Preclinical studies with pharmacological inhibitors of ACAT have demonstrated efficacy in reducing the formation of atherosclerotic plaques in animal models. creative-proteomics.com
| Enzyme | Location | Primary Function in Cholesterol Metabolism | Therapeutic Implication for Atherosclerosis |
| ACAT1 | Ubiquitous (including macrophages) | Intracellular cholesterol esterification for storage; foam cell formation. frontiersin.orgahajournals.org | Inhibition may prevent cholesteryl ester accumulation in plaques. frontiersin.orgahajournals.org |
| ACAT2 | Liver and Intestines | Provides cholesteryl esters for lipoprotein assembly (e.g., VLDL). gosset.aiahajournals.org | Inhibition may reduce plasma lipoprotein cholesterol levels. ahajournals.org |
Statins are a cornerstone of lipid-lowering therapy and function by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. youtube.comnih.govoaepublish.com This inhibition leads to a reduction in the liver's cholesterol production, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on hepatocytes. nih.govnih.gov The increased number of LDL receptors enhances the clearance of LDL from the bloodstream, thereby lowering plasma LDL cholesterol levels. nih.govoaepublish.com
The primary therapeutic effect of statins relevant to this compound is the reduction of the substrate (cholesterol) available for esterification. By lowering intracellular cholesterol levels, statins indirectly reduce the amount of cholesterol that can be converted to cholesteryl esters by ACAT. portlandpress.com
| Therapeutic Agent | Mechanism of Action | Impact on this compound Metabolism |
| Statins | Inhibit HMG-CoA reductase, reducing cholesterol synthesis. youtube.comnih.govoaepublish.com | Decreases the availability of cholesterol for esterification by ACAT. portlandpress.com |
| Ezetimibe | Inhibits intestinal cholesterol absorption. nih.gov | Reduces the pool of dietary cholesterol available for lipoprotein synthesis and subsequent esterification. |
| Combined Therapy (Statin + Ezetimibe) | Dual mechanism of reduced cholesterol synthesis and absorption. nih.govnih.gov | Leads to a more profound reduction in circulating LDL cholesterol, further limiting the substrate for this compound formation. |
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. nih.govresearchgate.net This reaction is the rate-limiting step in the biosynthesis of fatty acids. nih.gov There are two main isoforms of ACC in mammals:
ACC1 , located in the cytosol, is involved in the synthesis of fatty acids. nih.govnih.gov
ACC2 , associated with the outer mitochondrial membrane, regulates fatty acid oxidation. nih.govnih.gov
The product of the ACC-catalyzed reaction, malonyl-CoA, is a crucial building block for the synthesis of long-chain fatty acids, including palmitic acid, by fatty acid synthase. nih.govmdpi.com Palmitic acid can then be activated to palmitoyl-CoA, which serves as a substrate for ACAT in the formation of this compound.
By modulating the activity of ACC, it is possible to influence the supply of fatty acids available for esterification with cholesterol. Inhibition of ACC1, for example, would be expected to decrease the de novo synthesis of palmitate, thereby reducing the substrate pool for the production of this compound. nih.gov ACC is therefore considered a therapeutic target for metabolic diseases characterized by excessive lipid accumulation. nih.gov
| Enzyme Isoform | Cellular Location | Role in Lipid Metabolism | Implication for this compound Synthesis |
| ACC1 | Cytosol | Catalyzes the committed step in de novo fatty acid synthesis. nih.govnih.gov | Inhibition reduces the synthesis of palmitate, a precursor for this compound. nih.gov |
| ACC2 | Mitochondrial Membrane | Regulates fatty acid oxidation. nih.govnih.gov | Modulation can affect the overall cellular fatty acid pool. |
Novel Therapeutic Approaches
Beyond traditional pharmacological interventions, novel therapeutic strategies are being explored to directly target and eliminate the lipid components of atherosclerotic plaques. These approaches offer the potential for more targeted and efficient removal of this compound accumulations.
Laser-based therapies are being investigated as a means to selectively remove the components of atherosclerotic plaques. nih.govzmescience.com One promising approach utilizes an infrared free-electron laser (FEL) tuned to a specific wavelength that corresponds to the absorption peak of the ester bonds in cholesteryl esters. nih.gov The ester bond in cholesteryl esters, such as this compound, has a characteristic stretching vibration at a wavelength of 5.75 μm. nih.gov
By irradiating atherosclerotic plaques with an FEL at this wavelength, it is possible to selectively break down cholesteryl esters without causing significant damage to surrounding tissues. nih.gov Research has demonstrated that this technique can effectively reduce the concentration of cholesteryl esters in human arterial atherosclerotic plaques. nih.gov
Another innovative approach combines a low-power laser with high-intensity focused ultrasound. nih.govzmescience.comyoutube.com In this method, the laser is used to create microbubbles within the plaque, and the ultrasound is then used to oscillate these bubbles, which mechanically disrupts the lipid core of the plaque. youtube.com This combined approach has been shown to be effective in removing lipid depositions from atherosclerotic plaques at lower laser energy levels, potentially improving the safety and efficiency of the treatment. nih.govzmescience.com
| Therapeutic Approach | Mechanism | Target |
| Infrared Free-Electron Laser (FEL) | Selective absorption of laser energy by the ester bonds of cholesteryl esters, leading to their degradation. nih.gov | Cholesteryl esters (including this compound) within the plaque. nih.gov |
| Ultrasound-Assisted Laser Ablation | Laser-induced microbubble formation followed by ultrasound-driven oscillation to mechanically disrupt the plaque. nih.govzmescience.comyoutube.com | The lipid core of the atherosclerotic plaque. youtube.com |
Oligonucleotides, such as antisense oligonucleotides and small interfering RNAs (siRNAs), are being developed as therapeutic agents to modulate the expression of specific genes involved in disease processes. encyclopedia.pubnih.gov However, a major challenge is the effective delivery of these molecules to their target cells and tissues. encyclopedia.pubnih.gov
To overcome this, oligonucleotides can be conjugated to lipid moieties, such as cholesterol or fatty acids. encyclopedia.pubsemanticscholar.orgresearchgate.net This lipid conjugation enhances their hydrophobicity, which can improve their interaction with cell membranes and facilitate cellular uptake. nih.govresearchgate.net Lipid-conjugated oligonucleotides can also associate with lipoproteins in the circulation, which can aid in their transport and delivery to specific tissues, such as the liver. encyclopedia.pub
This strategy holds promise for targeting the molecular pathways involved in this compound metabolism. For example, an oligonucleotide designed to inhibit the expression of a key enzyme like ACAT2 could be conjugated to a lipid to enhance its delivery to hepatocytes. By specifically downregulating the production of such enzymes, it may be possible to reduce the synthesis of this compound and other atherogenic lipids.
| Conjugate Component | Function | Potential Therapeutic Application |
| Oligonucleotide (e.g., siRNA, ASO) | Silences the expression of a target gene involved in lipid metabolism. encyclopedia.pubnih.gov | Inhibition of enzymes like ACAT2 to reduce cholesteryl ester synthesis. |
| Lipid Moiety (e.g., Cholesterol, Fatty Acid) | Enhances cellular uptake and targeted delivery of the oligonucleotide. encyclopedia.pubsemanticscholar.orgresearchgate.net | Targeted delivery to hepatocytes or other relevant cell types. |
Dietary Interventions Affecting Palmitic Acid and Cholesterol Metabolism
The metabolism of both palmitic acid and cholesterol is intricately linked to dietary intake. Palmitic acid is the most prevalent saturated fatty acid in the human body, constituting 20-30% of total fatty acids. nih.gov It can be obtained from the diet through sources like palm oil, meat, and dairy products, or synthesized endogenously in a process called de novo lipogenesis (DNL). nih.gov The body tightly regulates the tissue concentration of palmitic acid, balancing dietary intake with endogenous production. nih.gov
Dietary factors significantly influence this balance. High-carbohydrate diets, particularly those rich in simple sugars like fructose, can strongly induce DNL in the liver, leading to an increase in palmitic acid synthesis. nih.govmetwarebio.com This suggests that circulating palmitic acid levels are often more influenced by endogenous synthesis driven by carbohydrate intake than by the direct dietary intake of palmitic acid itself. nih.gov Furthermore, the ratio of saturated fatty acids (like palmitic acid) to polyunsaturated fatty acids (PUFAs) in the diet is crucial. A reduction in PUFA intake can promote the endogenous production of palmitic acid. nih.govresearchgate.net An imbalance in this ratio, coupled with a positive energy balance and sedentary lifestyle, can disrupt the body's ability to maintain a steady concentration of palmitic acid, potentially leading to adverse health effects. nih.gov
Conversely, several dietary components can positively influence cholesterol profiles. Increasing soluble fiber from foods like oats, barley, apples, and beans can reduce the absorption of cholesterol into the bloodstream. mayoclinic.orgnih.gov Foods rich in omega-3 fatty acids, such as salmon and walnuts, offer heart-healthy benefits, including reducing blood pressure, although they don't directly affect LDL cholesterol. mayoclinic.org A systematic review of randomized controlled trials has identified several foods that can modify LDL cholesterol levels.
Table 1: Effects of Various Foods on LDL Cholesterol Levels
| Food/Nutrient | Effect on LDL Cholesterol | Evidence Level |
|---|---|---|
| Foods high in soluble fiber (oats, barley, psyllium) | Moderate Reduction | High |
| Foods with added plant sterols/stanols | Moderate Reduction | High |
| Rapeseed (Canola) Oil | Moderate Reduction | High |
| Avocados | Moderate to Large Reduction | Moderate |
| Turmeric | Moderate to Large Reduction | Moderate |
| Pulses, Hazelnuts, Walnuts | Small to Moderate Reduction | Moderate |
| Soy protein, Tomatoes, Flaxseeds, Almonds | Small Reduction | High |
| Sugar | Small Increase | Moderate |
| Unfiltered Coffee | Moderate to Large Increase | High |
Source: Adapted from a systematic review of meta-analyses of randomized controlled trials. nih.gov
The impact of dietary cholesterol itself on blood cholesterol levels is complex. While some intervention studies have shown that increased dietary cholesterol can raise both total and LDL cholesterol, it often also increases high-density lipoprotein (HDL) cholesterol. nih.gov This can result in the LDL/HDL ratio, a significant biomarker for heart disease risk, remaining unchanged or even decreasing. nih.gov
Prognostic and Diagnostic Biomarker Applications
This compound in Clinical Biomarker Research
This compound, an ester formed from cholesterol and palmitic acid, has been investigated as a potential biomarker in various clinical contexts, particularly in pulmonary and cardiovascular diseases. researchgate.netnih.gov
One area of research has focused on its presence in the lungs. A preliminary study identified this compound crystals in the bronchoalveolar lavage fluid (BALF) of patients with diffuse pulmonary diseases. researchgate.net The presence of these crystals was found to be a potential prognostic biomarker for chronic interstitial pneumonia (CIP). researchgate.netglpbio.com The study observed that the concentration of this compound was significantly higher in the BALF of patients who had these crystals, and their presence was associated with a lower one-year survival rate. researchgate.net
Table 2: this compound as a Prognostic Biomarker in Chronic Interstitial Pneumonia (CIP)
| Finding | Observation | Implication |
|---|---|---|
| Crystal Identification | Cholesterol-like crystals in BALF were identified as this compound via infrared absorption spectrometry. researchgate.net | Confirms the chemical nature of the observed crystals. |
| Association with Survival | The presence of this compound crystals was associated with a lower 1-year survival rate in CIP patients. researchgate.net | Suggests a potential role as a negative prognostic indicator. |
| Concentration Levels | The concentration of this compound was significantly higher in BALF samples containing crystals compared to those without. researchgate.net | Indicates a quantitative relationship between the biomarker and the pathological finding. |
Source: Adapted from Fukuhara N, et al., Respir Investig, 2016. researchgate.netglpbio.com
In the context of cardiovascular disease, research has explored the role of a group of cholesteryl esters, including this compound, that are associated with the enzyme acyl-CoA:cholesterol acyltransferase 2 (ACAT2). nih.gov ACAT2 is involved in the synthesis of cholesteryl esters from fatty acids like palmitic acid (16:0), palmitoleic acid (16:1), and oleic acid (18:1). nih.gov Higher plasma concentrations of these cholesteryl esters have been linked to an increased risk of myocardial infarction in long-term studies. nih.gov
A prospective study investigated whether plasma levels of ACAT2-associated cholesteryl esters could predict the presence of coronary artery disease (CAD) in patients presenting with symptoms of acute coronary syndrome. nih.gov While the study noted that this compound concentrations contributed differently than the mono-unsaturated esters, it focused on the sum of cholesteryl palmitoleate (16:1) and cholesteryl oleate (B1233923) (18:1) as the primary biomarker composite (termed ACAT2-CE). nih.gov The results showed that the plasma concentration of this ACAT2-CE composite was significantly higher in patients with CAD. nih.gov When added to a clinical model that included age, sex, and conventional risk factors, the ACAT2-CE levels significantly improved the model's ability to predict the presence of CAD. nih.gov
Q & A
Q. What validated methods exist for synthesizing and purifying cholesteryl palmitate for use as an analytical standard?
this compound can be synthesized via esterification of cholesterol with palmitic acid, typically using acid catalysts like sulfuric acid. Stable isotope-labeled analogs (e.g., deuterated or <sup>13</sup>C-labeled) require modified protocols to ensure isotopic purity. Post-synthesis, purification involves reversed-phase HPLC or preparative TLC, with verification by mass spectrometry (MS) and nuclear magnetic resonance (NMR). For example, deuterated cholesteryl esters are synthesized to serve as internal standards in quantitative MS workflows .
Q. How can researchers distinguish this compound from other cholesteryl esters in complex biological matrices?
Reversed-phase HPLC coupled with UV/Vis detection (210 nm) or MS is widely used. This compound (C16:0) elutes later than shorter-chain esters (e.g., cholesteryl myristate, C14:0) but earlier than longer-chain esters (e.g., cholesteryl stearate, C18:0). Selective ion monitoring (SIM) in MS at m/z 369 (cholesterol fragment) enhances specificity. Multivariate analysis of retention times and spectral data can resolve co-eluting species in serum or tissue extracts .
Q. What are the primary challenges in quantifying this compound in lipid-rich samples like atherosclerotic plaques?
Key challenges include co-elution with triglycerides (e.g., tri-palmitin) and oxidation during extraction. Protocols combining Bligh-Dyer lipid extraction with HPLC optimization (e.g., using artificial neural network-genetic algorithm (ANN-GA) models) improve resolution. Internal standards (e.g., deuterated this compound) correct for recovery variability .
Advanced Research Questions
Q. How can machine learning optimize chromatographic separation of this compound in complex lipidomes?
ANN-GA hybrid models iteratively adjust HPLC parameters (e.g., gradient slope, column temperature) to maximize resolution. For example, Jansen et al. achieved baseline separation of this compound from tri-palmitin by training ANN on retention data from fractional factorial experiments. This approach reduces trial-and-error optimization time by >50% .
Q. What experimental evidence supports this compound as a biomarker for chronic interstitial pneumonia?
Clinical studies correlate elevated serum this compound levels with disease progression via LC-MS/MS profiling. Mechanistically, its accumulation in alveolar macrophages may reflect dysregulated lipid metabolism. Validation requires longitudinal cohorts and multivariate models adjusting for confounding factors (e.g., age, comorbidities) .
Q. How do electrochemical biosensors detect this compound, and what are their limitations?
Functionalized magnetic nanoparticles (e.g., PAMAM dendrimers) immobilize enzymes like cholesterol esterase, enabling amperometric detection. Current challenges include interference from non-esterified cholesterol and low sensitivity in turbid samples (e.g., whole blood). Cyclic voltammetry (CV) studies show signal suppression at >1.5 mM this compound due to electrode fouling .
Q. What role does this compound play in atherosclerotic plaque stability?
In plaque lipid cores, this compound’s high melting point (~50°C) promotes crystalline deposits, increasing mechanical rigidity. Comparative studies using UV-HPLC and principal component analysis (PCA) link higher this compound/oleate ratios to plaque vulnerability, likely via pro-inflammatory signaling in macrophages .
Methodological Considerations
Q. How should researchers validate this compound quantification methods for clinical translation?
Follow CLIA guidelines:
- Specificity : Spike-and-recovery tests with structurally similar esters (e.g., cholesteryl stearate).
- Precision : Intra-day/inter-day CV <15% across physiological ranges.
- Linearity : R<sup>2</sup> >0.98 in 0.1–100 µM calibrators.
- Stability : Assess degradation under storage conditions (-80°C vs. room temperature) .
Q. What statistical approaches resolve contradictions in this compound’s disease associations?
Conflicting data (e.g., age-independent vs. age-correlated levels) may arise from cohort heterogeneity. Apply PCA to identify latent variables (e.g., lipid subclasses, genetic polymorphisms) or Bayesian meta-analysis to pool multi-study data. For mechanistic studies, siRNA knockdown of acyl-CoA:cholesterol acyltransferase (ACAT) clarifies its role in ester accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
